4-Methanesulfonyl-butylamine
Overview
Description
4-Methanesulfonyl-butylamine is an organic compound with the chemical formula C5H13NO2S. It is a colorless liquid with a strong odor and is soluble in water. This compound has attracted interest in scientific research due to its diverse range of applications and potential therapeutic properties.
Scientific Research Applications
4-Methanesulfonyl-butylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Mechanism of Action
Target of Action
Similar compounds like butylamine have been shown to interact with targets such as candidapepsin-2 in yeast . The role of these targets can vary widely, from enzymatic activity to receptor binding, depending on the specific biological context.
Mode of Action
The exact mode of action of 4-Methanesulfonyl-butylamine is not well-documented. It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function. This could involve altering the target’s conformation, modulating its activity, or interfering with its interactions with other molecules .
Biochemical Pathways
Biogenic amines like this compound are known to be involved in a variety of metabolic processes, including the decarboxylation of amino acids and the amination and transamination of aldehydes and ketones . These processes can have downstream effects on a wide range of biological functions.
Pharmacokinetics
Similar compounds like butylamine have been shown to have various pharmacokinetic properties, such as protein binding and clearance . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on its chemical structure and the known effects of similar compounds, it’s likely that it could influence a variety of cellular processes, potentially leading to changes in cell function or viability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents like this compound, is known to be influenced by mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methanesulfonyl-butylamine can be synthesized through various methods. One common approach involves the alkylation of sulfonamides. For instance, a borrowing hydrogen approach using a well-defined and bench-stable manganese (I) PNP pincer precatalyst enables an efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents . This method provides high yields under mild and environmentally benign conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar alkylation methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methanesulfonyl-butylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Comparison with Similar Compounds
Sodium Sulfinates (RSO2Na): These compounds are versatile building blocks for preparing many valuable organosulfur compounds.
tert-Butyl Group Compounds: These compounds exhibit unique reactivity patterns due to the crowded tert-butyl group.
Uniqueness: 4-Methanesulfonyl-butylamine stands out due to its specific structure, which imparts unique reactivity and stability. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-methylsulfonylbutan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-9(7,8)5-3-2-4-6/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCXLECUHIZQBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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